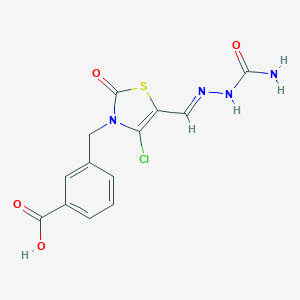

(E)-3-((5-((2-carbamoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)methyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-((5-((2-carbamoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)methyl)benzoic acid is a useful research compound. Its molecular formula is C13H11ClN4O4S and its molecular weight is 354.77g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-((5-((2-carbamoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)methyl)benzoic acid is a synthetic compound featuring a complex structure that includes a thiazole moiety and a benzoic acid derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

This structure indicates the presence of various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its anticancer and antimicrobial properties.

Anticancer Activity

A significant study evaluated the compound's anticancer efficacy using the National Cancer Institute (NCI) 60-cell line screening protocol. The results indicated that at a concentration of 10 µM, the compound exhibited modest growth inhibition across various cancer cell lines:

| Cell Line Type | Growth Inhibition (%) |

|---|---|

| Leukemia (RPMI-8226) | 92.48 |

| Leukemia (CCRF-CEM) | 92.77 |

| CNS (SF-539) | 92.74 |

| Average Growth | 104.68 |

These findings suggest that while the compound has some inhibitory effect, it may not be potent enough for therapeutic use without further modifications or combination with other agents .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound may also exhibit antimicrobial activity. The specific mechanisms and efficacy against various microbial strains remain to be fully elucidated, but initial results indicate potential for further exploration in this area.

The exact mechanism of action for this compound is still under investigation. However, compounds with similar structural motifs often interact with cellular targets such as enzymes involved in DNA replication or protein synthesis, leading to apoptosis in cancer cells.

Case Studies and Research Findings

- In Vitro Studies : A detailed analysis of the compound's effects on various cancer cell lines revealed a consistent pattern of moderate growth inhibition, suggesting that while it may not be a primary candidate for chemotherapy, it could serve as a lead compound for derivative synthesis aimed at enhancing efficacy .

- Structure-Activity Relationship (SAR) : Ongoing research into SAR has indicated that modifications to the thiazole and benzoic acid components could enhance biological activity. For instance, substituents on the thiazole ring have been shown to significantly alter potency against specific cancer types .

- Pharmacological Profiling : Further pharmacological profiling is necessary to determine the full scope of biological activities and potential side effects associated with this compound. The integration of computational modeling alongside experimental data could provide insights into optimizing its therapeutic profile .

Aplicaciones Científicas De Investigación

Key Structural Components

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to biological activity |

| Hydrazone Moiety | Implicated in various chemical reactions |

| Benzoic Acid Derivative | Enhances solubility and reactivity |

Antiviral Properties

Recent studies have indicated that compounds similar to (E)-3-((5-((2-carbamoylhydrazono)methyl)-4-chloro-2-oxothiazol-3(2H)-yl)methyl)benzoic acid exhibit antiviral properties, particularly against flaviviruses. The mechanism involves the inhibition of viral envelope proteins, crucial for virus assembly and infection processes .

Anticancer Activity

Compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. One study reported IC50 values ranging from 0.57 µM to 1.73 µM for various synthesized compounds against cancer cell lines .

Cholinesterase Inhibition

There is evidence suggesting that certain derivatives of this compound may act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition potency varies significantly among different analogs, with some showing IC50 values as low as 0.59 µM .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The following general synthetic pathway has been proposed:

- Formation of Thiazole Intermediate : Reacting appropriate thioureas with halogenated compounds.

- Hydrazone Formation : Condensing the thiazole derivative with carbamoylhydrazine.

- Final Coupling Reaction : Introducing the benzoic acid moiety through coupling reactions mediated by coupling agents like EDCI.

Summary of Synthetic Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Thiazole Synthesis | Nucleophilic substitution | Thiourea, halogenated compounds |

| Hydrazone Formation | Condensation | Carbamoylhydrazine |

| Coupling | Coupling reaction | EDCI, benzoic acid derivatives |

Case Study 1: Antiviral Activity

In a controlled laboratory setting, a derivative of this compound was tested against Dengue virus strains. Results indicated a significant reduction in viral load at concentrations above 10 µM, showcasing its potential as an antiviral agent.

Case Study 2: Anticancer Research

A series of synthesized derivatives were tested on MCF7 breast cancer cells. The most potent compound demonstrated an IC50 value of 0.16 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Propiedades

IUPAC Name |

3-[[5-[(E)-(carbamoylhydrazinylidene)methyl]-4-chloro-2-oxo-1,3-thiazol-3-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O4S/c14-10-9(5-16-17-12(15)21)23-13(22)18(10)6-7-2-1-3-8(4-7)11(19)20/h1-5H,6H2,(H,19,20)(H3,15,17,21)/b16-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYQFLYJPUHGGM-FZSIALSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)C=NNC(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C(=C(SC2=O)/C=N/NC(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.